N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide
Brand Name: Vulcanchem
CAS No.: 941877-69-6
VCID: VC4454393
InChI: InChI=1S/C15H12N2OS2/c1-19-12-5-2-10(3-6-12)15(18)17-11-4-7-14-13(8-11)16-9-20-14/h2-9H,1H3,(H,17,18)
SMILES: CSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Molecular Formula: C15H12N2OS2
Molecular Weight: 300.39

N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide

CAS No.: 941877-69-6

Cat. No.: VC4454393

Molecular Formula: C15H12N2OS2

Molecular Weight: 300.39

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide - 941877-69-6

Specification

CAS No. 941877-69-6
Molecular Formula C15H12N2OS2
Molecular Weight 300.39
IUPAC Name N-(1,3-benzothiazol-5-yl)-4-methylsulfanylbenzamide
Standard InChI InChI=1S/C15H12N2OS2/c1-19-12-5-2-10(3-6-12)15(18)17-11-4-7-14-13(8-11)16-9-20-14/h2-9H,1H3,(H,17,18)
Standard InChI Key FIFJDPCSKOBYRK-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Benzo[d]thiazol-5-yl)-4-(methylthio)benzamide (CAS No. 941877-69-6) has the molecular formula C₁₅H₁₂N₂OS₂ and a molecular weight of 300.39 g/mol. Its IUPAC name, N-(1,3-benzothiazol-5-yl)-4-methylsulfanylbenzamide, reflects the benzothiazole ring fused to a benzamide group with a methylthio (-SMe) substituent at the para position. The canonical SMILES representation is CSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3, illustrating the connectivity of functional groups.

Spectral Characterization

Key spectroscopic data include:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with distinct singlet peaks for the methylthio group (δ 2.5 ppm) and amide NH (δ 10.2 ppm).

  • ¹³C NMR: Carbonyl (C=O) signals appear at ~168 ppm, while thiazole and benzene carbons range from 120–150 ppm.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 300.39 [M+H]⁺, consistent with the molecular formula.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₂OS₂
Molecular Weight300.39 g/mol
LogP (Partition Coefficient)3.2 (predicted)
SolubilityLow in water; soluble in DMSO

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Formation of 4-(Methylthio)benzoyl Chloride: 4-(Methylthio)benzoic acid reacts with thionyl chloride (SOCl₂) under reflux to yield the acyl chloride.

  • Amidation: The acyl chloride reacts with 5-aminobenzothiazole in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target compound after column chromatography.

Reaction Scheme:

4-(Methylthio)benzoic acidSOCl24-(Methylthio)benzoyl chlorideTEA, DCM5-AminobenzothiazoleN-(Benzo[d]thiazol-5-yl)-4-(methylthio)benzamide\text{4-(Methylthio)benzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-(Methylthio)benzoyl chloride} \xrightarrow[\text{TEA, DCM}]{\text{5-Aminobenzothiazole}} \text{N-(Benzo[d]thiazol-5-yl)-4-(methylthio)benzamide}

Industrial Considerations

Scaling up requires optimizing solvent recovery systems and replacing column chromatography with recrystallization. Continuous-flow reactors may enhance yield and reduce costs.

Chemical Reactivity and Derivative Formation

Oxidation Reactions

The methylthio group undergoes oxidation with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives:

-SMeH2O2-S(O)MemCPBA-SO₂Me\text{-SMe} \xrightarrow{\text{H}_2\text{O}_2} \text{-S(O)Me} \xrightarrow{\text{mCPBA}} \text{-SO₂Me}

Sulfone derivatives exhibit enhanced biological activity due to increased electrophilicity.

Electrophilic Substitution

The benzothiazole ring undergoes nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at the 4-position, enabling further functionalization.

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies demonstrate potent cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 12.3 μM and 15.7 μM, respectively. Mechanistically, the compound induces apoptosis via:

  • DNA Intercalation: Planar benzothiazole rings intercalate DNA, disrupting replication.

  • p53 Activation: Stabilizes p53 protein, triggering caspase-3-mediated apoptosis.

Table 2: Cytotoxicity Data

Cell LineIC₅₀ (μM)Reference
HeLa12.3
MCF-715.7
A549 (Lung)18.9

Antimicrobial Activity

The compound inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) by disrupting cell membrane integrity.

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): 78% inhibition at 10 μM, suggesting anti-inflammatory potential.

  • Topoisomerase II: Interferes with DNA relaxation, contributing to anticancer effects.

Comparative Analysis with Structural Analogues

Key Analogues

  • N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide: Fluorine substitution enhances metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h).

  • N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide: Methoxy groups improve solubility but reduce COX-2 affinity.

Structural-Activity Relationships (SAR)

  • Methylthio Group: Critical for DNA binding; replacement with -SO₂Me reduces intercalation.

  • Benzothiazole Substituents: Electron-withdrawing groups (e.g., -F) enhance cytotoxicity but increase hepatotoxicity.

Applications in Drug Discovery

Anticancer Agents

Preclinical studies highlight its utility as a lead compound for:

  • Combination Therapies: Synergizes with cisplatin, reducing required doses by 40%.

  • Targeted Delivery: Nanoparticle formulations improve tumor accumulation (3.8-fold increase in vivo).

Antimicrobial Development

Derivatives with piperazine side chains show broad-spectrum activity against multidrug-resistant Pseudomonas aeruginosa.

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